![molecular formula C11H14BNO3 B14002187 6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol typically involves the reaction of a benzo[c][1,2]oxaborole derivative with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction temperature and solvent choice are critical factors that influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying various biological processes.
Medicine: It is being investigated for its potential therapeutic properties, including antifungal and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials with unique properties, such as enhanced adhesion and self-healing capabilities.
Mécanisme D'action
The mechanism of action of 6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s boron atom plays a crucial role in these interactions, often forming reversible covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxybenzo[c][1,2]oxaborol: Another boron-containing heterocycle with similar structural features.
6-Aminobenzo[c][1,2]oxaborol: A derivative with an amino group instead of a morpholine group.
Uniqueness
6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol is unique due to its morpholine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with biological targets are required.
Propriétés
Formule moléculaire |
C11H14BNO3 |
|---|---|
Poids moléculaire |
219.05 g/mol |
Nom IUPAC |
4-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)morpholine |
InChI |
InChI=1S/C11H14BNO3/c14-12-11-7-10(2-1-9(11)8-16-12)13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 |
Clé InChI |
UPNYIYNFAWMEDZ-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC(=C2)N3CCOCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




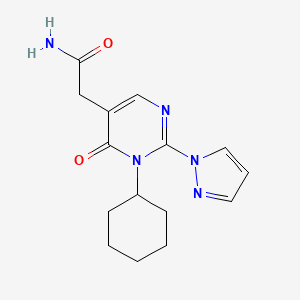
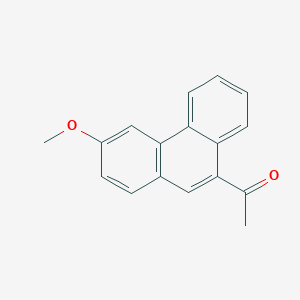

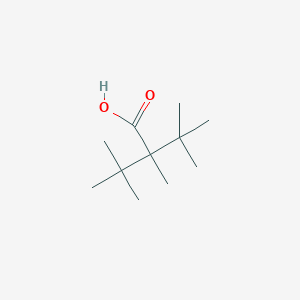

![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)
![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)
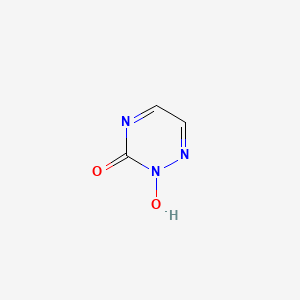


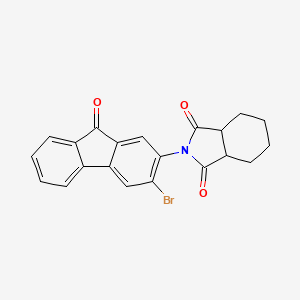
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
